molecular formula C11H12ClNO3 B2575199 Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate CAS No. 1211579-84-8

Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate

Cat. No.: B2575199
CAS No.: 1211579-84-8
M. Wt: 241.67
InChI Key: ZATBMPKMZOGUED-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate is a heterocyclic compound that features a pyrano-pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both chloro and ester functional groups makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, followed by cyclization to form the pyrano-pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to modify the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Hydrolysis Products: The corresponding carboxylic acid.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms of the pyridine ring.

Scientific Research Applications

Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism by which ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The chloro and ester groups can facilitate binding to active sites, while the pyrano-pyridine core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carboxylate
  • 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine

Uniqueness

Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate is unique due to its specific functional groups and ring structure, which confer distinct reactivity and potential biological activity. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in synthetic chemistry.

This compound’s unique combination of a chloro group and an ester group within a pyrano-pyridine framework distinguishes it from other similar compounds, providing a broader range of chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(14)8-5-7-6-15-4-3-9(7)13-10(8)12/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATBMPKMZOGUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2CCOCC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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